4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a complex organic compound that features a thiazole ring, an oxazole ring, and a sulfonamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves multiple steps, including the formation of the thiazole and oxazole rings, followed by the introduction of the sulfonamide group. The process often begins with the preparation of the thiazole ring through the reaction of 4-chlorophenyl isothiocyanate with an appropriate amine. The oxazole ring is then synthesized via cyclization reactions involving suitable precursors. Finally, the sulfonamide group is introduced through sulfonation reactions using reagents such as sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Advanced techniques like continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions often conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For instance, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is unique due to its combination of thiazole, oxazole, and sulfonamide groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C19H15ClN4O3S2 |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H15ClN4O3S2/c1-12-10-18(23-27-12)24-29(25,26)16-8-6-15(7-9-16)21-19-22-17(11-28-19)13-2-4-14(20)5-3-13/h2-11H,1H3,(H,21,22)(H,23,24) |
InChI Key |
QVBCMZPRRJGLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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